



cellular uptake and transport of gammastrophanthin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide on the Cellular Uptake and Transport of y-Strophanthin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular uptake and transport mechanisms of y-strophanthin (also known as ouabain), a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase. The information presented herein is intended to support research and development efforts related to this compound and its therapeutic applications.

Core Mechanism of Action

y-Strophanthin is a cardiotonic steroid that primarily exerts its effects by binding to and inhibiting the Na+/K+-ATPase, an essential enzyme located in the plasma membrane of most animal cells.[1] This enzyme is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, thereby maintaining the electrochemical gradients necessary for various physiological processes.[1]

The inhibition of the Na+/K+-ATPase by y-strophanthin leads to a cascade of events, beginning with an increase in the intracellular sodium concentration ([Na+]i).[1][2] This elevation in [Na+]i alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium (Ca2+) from the cell.[1][2] The reduced efficiency of the NCX results in an accumulation of intracellular calcium ([Ca2+]i).[1][2] In cardiac muscle cells, this increased [Ca2+]i enhances the force of contraction, which is the basis of its therapeutic use in certain heart conditions.[1]



Beyond its direct impact on ion transport, the binding of γ-strophanthin to the Na+/K+-ATPase can also trigger various intracellular signaling pathways, influencing processes such as cell growth, proliferation, and apoptosis.[1][3]

Quantitative Data on y-Strophanthin Cellular Uptake and Transport

The following tables summarize key quantitative data related to the interaction of γ -strophanthin with its cellular target and its distribution.

Table 1: Binding Affinity and Inhibition Constants

Parameter	Value	Cell/System	Conditions	Reference(s)
KD	1.4 x 10 ⁻⁷ M	Cultured Chick Heart Cells	K+-free medium	[4]
4.9 x 10 ⁻⁷ M	Cultured Chick Heart Cells	4 mM K+	[4]	
1.3 x 10 ⁻⁷ M	Cultured Chick Heart Cells	K+-free medium (Scatchard plot)	[4]	
Ki	41 nM	Na+/K+-ATPase α2 subunit	-	[5]
15 nM	Na+/K+-ATPase α3 subunit	-	[5]	_
84.0 ± 2.1 μM	Total ATPase activity	-	[6]	
K0.5 (apparent affinity)	6.6 - 20.6 μM	Cultured Embryonic Chick Cardiac Myocytes	Dependent on measurement technique and exposure time	[7]

Table 2: Cellular Uptake and Intracellular Effects



Parameter	Value	Cell/System	Conditions	Reference(s)
Receptor Occupancy	38% of total binding sites	Cultured Chick Heart Cells	1 μM y- strophanthin for 7 min	[4]
42K+ Uptake Inhibition	36%	Cultured Chick Heart Cells	1 μM γ- strophanthin for 7 min	[4]
Intracellular Na+ Increase	35%	Cultured Chick Heart Cells	1 μM y- strophanthin for 7 min	[4]

Table 3: Pharmacokinetic Parameters in Mice

Tissue	Cmax (ng/g)	Tmax (hours)	T1/2 (hours)
Plasma	882.88 ± 21.82	0.08 ± 0.01	0.15 ± 0.02
Cardiac Tissue	145.24 ± 44.03	0.08 ± 0.02	0.23 ± 0.09
Kidney Tissue	1072.3 ± 260.8	0.35 ± 0.19	1.32 ± 0.76

Data obtained after a single intraperitoneal

injection of 1.25 mg/kg

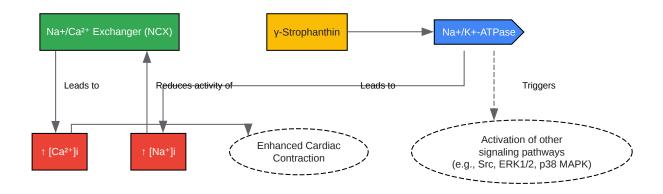
y-strophanthin in

C57/black mice.[8]

Signaling Pathways

The primary signaling pathway initiated by γ-strophanthin is the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium. Additionally, binding to the Na+/K+-ATPase can activate other signaling cascades.





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Caption: Primary signaling pathway of y-strophanthin.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of γ -strophanthin's cellular uptake and transport. Below are protocols for key experiments.

Radiolabeled y-Strophanthin Uptake Assay (Adherent Cells)

This protocol is adapted from general radiolabeled uptake assay procedures and is suitable for measuring the uptake of [3H]ouabain.[9]

Materials:

- Adherent cells cultured in 24- or 96-well plates
- [3H]ouabain (radiolabeled y-strophanthin)
- Assay buffer (e.g., HBSS-HEPES, pH 7.4)
- Unlabeled y-strophanthin (for determining non-specific binding)
- Ice-cold Phosphate-Buffered Saline (PBS)

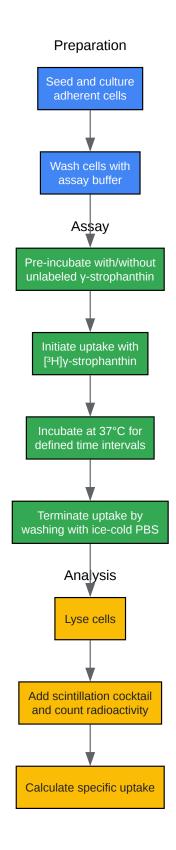


- Cell lysis buffer (e.g., 0.2 M NaOH or a commercial lysis reagent)
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Cell Culture: Seed cells in 24- or 96-well plates and grow until they reach near-confluence.
- Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer.
- Pre-incubation: Add 150 μL of fresh assay buffer to each well. For determining non-specific uptake, add a high concentration of unlabeled γ-strophanthin (e.g., 1000-fold excess) to designated wells. For total uptake, add assay buffer alone. Incubate the plate at 37°C for 30 minutes.
- Initiation of Uptake: Initiate the uptake by adding 50 μL of assay buffer containing [3H]ouabain to each well to achieve the desired final concentration.
- Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 30 minutes) at 37°C with gentle agitation.
- Termination of Uptake: Stop the reaction by rapidly aspirating the assay buffer and washing the cells three times with ice-cold PBS.
- Cell Lysis: Add 50 μL of cell lysis buffer to each well and incubate to ensure complete lysis.
- Quantification: Add an appropriate volume of scintillation cocktail to each well. Measure the radioactivity in each well using a microplate scintillation counter.
- Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled y-strophanthin) from the total uptake.





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Caption: Workflow for a radiolabeled y-strophanthin uptake assay.



Quantification of y-Strophanthin in Tissue by HPLC-MS

This protocol provides a method for the quantitative analysis of y-strophanthin in biological samples.[8]

Materials:

- Tissue samples (e.g., heart, kidney, plasma)
- Internal standard (e.g., digoxin or other related cardiac glycoside not present in the sample)
- Homogenizer
- Protein precipitation solvent (e.g., acetonitrile)
- Centrifuge
- HPLC system coupled with a mass spectrometer (MS)
- Appropriate HPLC column (e.g., C18)
- Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

- Sample Preparation:
 - Weigh the tissue sample and homogenize it in a suitable buffer.
 - For plasma, use the sample directly.
 - Add a known concentration of the internal standard to each sample.
 - Precipitate proteins by adding a sufficient volume of cold acetonitrile, vortex, and incubate at a low temperature.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.
 - Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

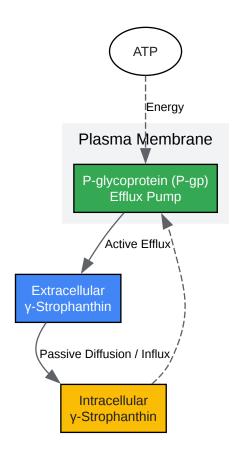


- Reconstitute the dried extract in the initial mobile phase.
- HPLC-MS Analysis:
 - Inject the reconstituted sample into the HPLC-MS system.
 - Separate the analytes using a suitable gradient elution on the HPLC column.
 - Detect and quantify γ-strophanthin and the internal standard using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode.
- · Quantification:
 - Create a calibration curve by plotting the ratio of the peak area of γ-strophanthin to the peak area of the internal standard against the concentration of γ-strophanthin standards.
 - Determine the concentration of γ-strophanthin in the samples using the linear regression equation from the calibration curve.[8]

Role of Efflux Transporters

Efflux transporters, such as P-glycoprotein (P-gp), are known to play a significant role in limiting the intracellular concentration and bioavailability of many drugs by actively pumping them out of cells.[10][11] While it is plausible that γ -strophanthin may be a substrate for P-gp or other efflux pumps, specific quantitative data on the impact of these transporters on γ -strophanthin's cellular kinetics are not yet well-defined in the literature. Further research is needed to elucidate the role of efflux transporters in the disposition of γ -strophanthin, as this could have important implications for its therapeutic efficacy and potential for drug-drug interactions.





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- To cite this document: BenchChem. [cellular uptake and transport of gamma-strophanthin].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15146348#cellular-uptake-and-transport-of-gamma-strophanthin]

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